1-Ethyl-3-(4-methylphenyl)thiourea
Description
Significance of the Thiourea (B124793) Scaffold in Organic and Inorganic Chemistry
The thiourea core structure is a cornerstone in both organic and inorganic chemistry, primarily due to its remarkable versatility. rsc.org In organic synthesis, thiourea and its derivatives are recognized as pivotal building blocks for the creation of a wide array of heterocyclic compounds. mdpi.com The unique arrangement of nitrogen and sulfur atoms within the thiourea moiety allows for a multitude of bonding possibilities, making them valuable precursors in various chemical transformations. rsc.org Their ability to act as organocatalysts in numerous reactions further underscores their importance. rsc.org
From an inorganic chemistry perspective, thioureas are esteemed for their exceptional ligating properties. The presence of both soft (sulfur) and hard (nitrogen) donor sites enables them to form stable complexes with a wide range of metal ions. rsc.orgrsc.org This has led to extensive research into the coordination chemistry of thiourea derivatives, with applications in areas such as the development of novel metal-based compounds. rsc.org The structural adaptability of the thiourea scaffold facilitates the synthesis of diverse core structures with varied functionalities, making it a subject of continuous investigation. rsc.org
Academic Research Landscape of Substituted Thiourea Derivatives
The academic interest in substituted thiourea derivatives has grown considerably in recent decades, with a vast body of scholarly articles dedicated to their study. rsc.org Research efforts have been consistently directed towards modifying the structures of thiourea and its analogues to explore new chemical properties and applications. rsc.org These compounds are a focal point in medicinal chemistry and pharmaceutical industries due to their significance as structural motifs in various bioactive molecules. acs.org
The synthesis of novel thiourea derivatives is a prominent area of research, with scientists continuously developing improved methods. mdpi.com These methods often involve the reaction of amines with isothiocyanates, which can be generated in situ. rsc.org The use of catalysts, such as nanoparticles, and alternative reaction conditions, like mechanochemical synthesis, are being explored to enhance reaction efficiency and yield. rsc.orgnih.gov Furthermore, the detailed characterization of these newly synthesized compounds using various spectroscopic and crystallographic techniques is a crucial aspect of the research landscape, providing fundamental data for further studies. rsc.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
2827-18-1 |
|---|---|
Molecular Formula |
C10H14N2S |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-ethyl-3-(4-methylphenyl)thiourea |
InChI |
InChI=1S/C10H14N2S/c1-3-11-10(13)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,11,12,13) |
InChI Key |
FNGYBATZKHIECN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
Advanced Structural Characterization and Crystallographic Analysis
Single Crystal X-ray Diffraction Studies
Molecular Conformation and Dihedral Angle Analysis
The molecular conformation of thiourea (B124793) derivatives is largely dictated by the nature of the substituents on the nitrogen atoms. In analogous structures, such as (E)-1-(4-Methylphenyl)-3-[(1-phenylethylidene)amino]thiourea, the thiourea unit tends to be nearly planar. nih.gov For 1-Ethyl-3-(4-methylphenyl)thiourea, it is anticipated that the core thiourea moiety (S=C-N-N) would also adopt a planar or near-planar conformation.
Theoretical studies on symmetrically substituted thiourea derivatives, such as 1,3-bis(1-(4-methylphenyl)ethyl)thiourea, have shown the possibility of different conformations, including trans-trans, cis-trans, and cis-cis arrangements around the C-N bonds, with the trans-trans configuration often being the most stable. usm.my
Intramolecular Hydrogen Bonding Networks
Intramolecular hydrogen bonds are a key stabilizing feature in the crystal structures of many thiourea derivatives. These interactions typically involve the N-H protons of the thiourea group and a nearby acceptor atom, which could be the sulfur atom of the thiocarbonyl group or a substituent atom.
Conformations Around C-N and C-N-C Bonds
In related structures, the C-N bond lengths are intermediate between those of a single and a double bond. For instance, in 1-(biphenyl-4-carbonyl)-3-p-tolyl-thiourea, the C=S bond length is typical for a double bond, while the C-N bond lengths are shortened, indicating electron delocalization over the -C(O)-NH-C(S)-N- fragment. researchgate.net This delocalization affects the planarity of the thiourea core and the rotational barriers around the C-N bonds. The specific conformations (e.g., syn or anti) of the substituents relative to the C=S bond are a result of minimizing steric strain and maximizing stabilizing interactions like hydrogen bonding. Theoretical studies on related thioureas have explored the energetic differences between various rotational isomers, highlighting the conformational flexibility of these molecules. usm.my
Spectroscopic Elucidation of Molecular Structure
Spectroscopic methods are indispensable for confirming the molecular structure of this compound in solution and in the solid state. NMR and FT-IR spectroscopy provide detailed information about the chemical environment of individual atoms and the vibrational modes of the molecule, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
The ¹H and ¹³C NMR spectra of this compound are expected to show characteristic signals corresponding to the ethyl, 4-methylphenyl, and thiourea moieties. Based on data from analogous compounds, the following assignments can be predicted. researchgate.netmdpi.com
¹H NMR: The protons of the ethyl group would appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to coupling with each other. The aromatic protons of the 4-methylphenyl group would likely appear as two doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The methyl protons on the tolyl group would give a singlet signal. The N-H protons of the thiourea group are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The thiocarbonyl carbon (C=S) is typically the most downfield signal, often appearing around 180 ppm. researchgate.net The carbon atoms of the 4-methylphenyl group would have characteristic shifts, with the carbon attached to the nitrogen being significantly affected. The carbons of the ethyl group and the methyl group on the tolyl ring would appear in the upfield region of the spectrum.
A representative table of predicted chemical shifts based on related compounds is provided below.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ethyl -CH₂- | Quartet | ~40-50 |
| Ethyl -CH₃ | Triplet | ~12-15 |
| 4-Methylphenyl -CH₃ | Singlet | ~20-22 |
| Aromatic C-H | Doublets | ~120-140 |
| N-H | Broad Singlets | - |
| C=S | - | ~180 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes
The FT-IR spectrum of this compound provides a fingerprint of the molecule's vibrational modes. Key functional groups exhibit characteristic absorption bands.
The N-H stretching vibrations are typically observed as one or more bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule appear just above 3000 cm⁻¹ and just below 3000 cm⁻¹, respectively.
The C=S stretching vibration is a key diagnostic peak for thioureas and is expected in the region of 1200-1300 cm⁻¹. However, this mode is often coupled with other vibrations, such as C-N stretching and N-H bending, which can make its assignment complex. The C-N stretching vibrations and N-H bending vibrations typically appear in the 1400-1600 cm⁻¹ region. The out-of-plane bending vibrations of the aromatic C-H bonds are also characteristic and appear at lower wavenumbers. mdpi.comresearchgate.netiosrjournals.org
A summary of expected FT-IR absorption bands is presented in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretching | 3100 - 3400 |
| Aromatic C-H Stretching | > 3000 |
| Aliphatic C-H Stretching | < 3000 |
| C=N Stretching / N-H Bending | 1400 - 1600 |
| C=S Stretching | 1200 - 1300 |
| C-N Stretching | 1000 - 1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For thiourea derivatives, the absorption of UV-Vis light typically promotes electrons from lower energy non-bonding (n) and bonding (π) molecular orbitals to higher energy anti-bonding (π*) orbitals.
While specific experimental UV-Vis data for this compound is not extensively documented in publicly available literature, analysis of closely related compounds offers valuable insights. For instance, a study on 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, which shares a very similar chromophoric system, revealed distinct absorption bands. researchgate.net In its UV spectrum, two primary absorptions were observed at λmax values of 242 nm and 267 nm. researchgate.net These bands are attributed to π-π* and n-π* electronic transitions, respectively. researchgate.net
The π-π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital, typically resulting in a strong absorption band. The n-π* transition corresponds to the excitation of an electron from a non-bonding orbital (such as the lone pairs on the sulfur and nitrogen atoms) to an anti-bonding π* orbital. This transition is generally weaker than the π-π* transition.
Given the structural similarities, it is anticipated that this compound would exhibit a comparable UV-Vis absorption profile, with characteristic bands corresponding to these electronic transitions. The precise wavelengths and intensities of these absorptions would be influenced by the solvent environment and the specific conformation of the molecule.
| Transition Type | Approximate λmax (nm) | Associated Orbitals |
| π → π | ~242 | Bonding π to anti-bonding π |
| n → π | ~267 | Non-bonding to anti-bonding π |
| Data derived from the closely related compound 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea. researchgate.net |
Polymorphism and Crystalline Phase Analysis
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. While specific polymorphic forms of this compound have not been detailed in the reviewed literature, the study of related thiourea derivatives indicates a propensity for polymorphism. Symmetrically substituted thioureas, in particular, have been shown to be polymorphic due to the rotational flexibility around the C–N bonds. usm.my
Configurational Isomerism (e.g., cis-trans, trans-trans) in the Solid State
The conformational flexibility of the thiourea backbone, specifically the rotation around the C-N bonds, can lead to different configurational isomers in the solid state. These are often described in terms of the relative orientation of the substituents with respect to the C=S bond, commonly as cis or trans (also referred to as Z and E respectively). For an asymmetrically substituted thiourea like this compound, various combinations of conformations are possible.
In the solid state, the molecular conformation is often influenced by packing forces and intermolecular interactions, such as hydrogen bonding. A common feature in the crystal structures of thiourea derivatives is the formation of hydrogen bonds, particularly N-H···S interactions, which can stabilize specific conformations. nih.gov For example, in the solid state, 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea exists as the thioamide tautomer and displays an anti-disposition of the thioamide–N–H atoms. researchgate.net
Theoretical studies on related symmetrically substituted thioureas, such as 1,3-bis(1-(4-methylphenyl)ethyl)thiourea, have explored the energetic favorability of different configurations. usm.my This research indicates that both trans-trans and cis-trans configurations can be energetically accessible. usm.my
Stability Analysis of Polymorphic Forms
The relative stability of different polymorphic forms is a critical factor in materials science and pharmaceutical development. The thermodynamic stability of polymorphs is dependent on factors like temperature and pressure.
While a specific stability analysis for polymorphs of this compound is not available, theoretical calculations on related molecules provide a framework for understanding the potential energetic differences between polymorphs. For 1,3-bis(1-(4-methylphenyl)ethyl)thiourea, the relative energies of different conformers have been calculated. usm.my The study revealed that in a single-molecule system, the cis-trans configuration can be more stable than the experimentally observed trans-trans configuration, with a relative energy of –0.0243 eV. usm.my The cis-cis configuration was found to be significantly less stable, with a relative energy of 1.8412 eV, due to steric repulsion. usm.my
These energy differences, though small, can dictate which polymorphic form is more stable under certain conditions. The stability can be influenced by intermolecular interactions within the crystal lattice, such as van der Waals forces and hydrogen bonding. usm.my
| Configuration | Relative Energy (eV) | Relative Stability |
| cis-trans | -0.0243 | More Stable |
| trans-trans | 0 (Reference) | Stable |
| cis-cis | 1.8412 | Less Stable |
| Data based on theoretical calculations for the related compound 1,3-bis(1-(4-methylphenyl)ethyl)thiourea. usm.my |
Computational Chemistry and Quantum Chemical Investigations
Density Functional Theory (DFT) for Geometry Optimization and Structural Correlation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It is employed to determine the optimized geometry of 1-Ethyl-3-(4-methylphenyl)thiourea, which corresponds to the lowest energy conformation of the molecule.
Theoretical calculations for similar thiourea (B124793) derivatives have been performed using methods like the B3LYP functional combined with various basis sets. usm.myespublisher.com For instance, in a study on a related 1,5-benzodiazepin-2-thione molecule and its derivatives, the geometries were optimized using the B3LYP/6-31G** level of theory to ensure their stability. espublisher.com The molecular structure of thiourea derivatives is characterized by the thioamide group, and the planarity of this fragment is a key feature. In a study of 1-ethyl-3-(3-methoxyphenyl)thiourea, the thiourea fragment was found to be essentially planar. orientjchem.org
The structural parameters, such as bond lengths and angles, obtained from DFT calculations can be compared with experimental data from techniques like X-ray crystallography to validate the computational model. For example, in a study of 1-[N-Methyl-N-(phenyl)amino]-3-(4-methylphenyl)thiourea, the experimentally determined bond lengths were C1–S1 = 1.6895(13) Å, C1–N1 = 1.3491(16) Å, and C1–N2 = 1.3458(16) Å, while the bond angles were C1–N1–C2 = 129.77(11)°, S1–C1–N1 = 127.50(10)°, and N1–C1–N2 = 115.14(11)°. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.orgphyschemres.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical stability and reactivity. physchemres.org
A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. physchemres.org In computational studies of related thiourea and benzodiazepine (B76468) derivatives, the HOMO and LUMO energies and their gap have been calculated to understand their electronic properties. espublisher.com For instance, in a study of 1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione derivatives, the HOMO-LUMO gap was found to be in the range of 3.38 to 4.01 eV. espublisher.com The distribution of HOMO and LUMO orbitals across the molecule provides insights into the regions that are most likely to be involved in chemical reactions.
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values.
Typically, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive electrostatic potential, indicating sites for nucleophilic attack. Green regions correspond to neutral or near-zero potential. MEP analysis can identify the most reactive sites of this compound. For instance, the sulfur atom of the thiourea group is expected to be a region of high negative potential, making it a likely site for interaction with electrophiles. Studies on other molecules have successfully used MEP maps to correlate electrostatic potential with biological activity. nih.gov
Conformational Landscape and Energetic Profiling
Computational studies on symmetrically substituted thiourea derivatives have shown that they can exist in different configurations, such as trans-trans, cis-trans, and cis-cis, due to the flexibility of the C–N bond. usm.my For example, in a study of 1,3-bis(1-(4-methylphenyl)ethyl)thiourea, the trans-trans configuration was found to be the most stable, with the cis-trans configuration being only slightly higher in energy (0.024 eV), while the cis-cis configuration had a significantly higher relative energy (1.8412 eV). usm.my This analysis helps to identify the most stable conformers and their relative populations at a given temperature.
Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Studies
Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure and stability of molecules and their assemblies. eurekaselect.com The NCI analysis, often visualized using the Reduced Density Gradient (RDG), is a computational technique used to identify and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes.
In the context of this compound, NCI analysis can reveal intramolecular and intermolecular interactions that stabilize its structure. For instance, studies on related thiourea derivatives have identified stabilizing non-covalent interactions like C-H···S and N-H···S hydrogen bonds. usm.myorientjchem.org The RDG plots provide a visual representation of these interactions, where different colors signify the type and strength of the interaction. This analysis is crucial for understanding the crystal packing and supramolecular chemistry of the compound.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Studies
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the excited-state properties of molecules, including their electronic absorption spectra. nih.gov By applying TD-DFT, it is possible to calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks observed in experimental UV-Vis spectra.
For thiourea derivatives, TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions, such as n→π* and π→π* transitions. espublisher.comresearchgate.net For example, in a study of a 1,5-benzodiazepin-2-thione derivative, TD-DFT calculations at the B3LYP/6-31++G** level of theory were used to simulate the UV-visible spectra, which showed absorption peaks attributed to π–π* transitions. espublisher.com This information is valuable for understanding the photophysical properties of this compound and its potential applications in areas like materials science.
Supramolecular Chemistry and Intermolecular Interactions
Hydrogen Bonding Networks in Crystal Packing
Hydrogen bonds are the cornerstone of the supramolecular chemistry of thioureas. The N-H groups act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group (C=S) is a primary hydrogen bond acceptor. The presence of both donor and acceptor sites within the same molecule allows for the formation of extensive and often predictable hydrogen-bonding networks.
Based on studies of similar N,N'-disubstituted thioureas, several types of hydrogen bonds are anticipated to be significant in the crystal packing of 1-Ethyl-3-(4-methylphenyl)thiourea:
N–H···S Interactions: This is the most common and robust hydrogen bond in thiourea (B124793) derivatives, leading to the formation of characteristic supramolecular motifs.
C–H···S Interactions: The ethyl and methyl groups provide C-H bonds that can act as weaker hydrogen bond donors, with the thiocarbonyl sulfur atom serving as the acceptor.
N–H···O and C–H···O Interactions: In the presence of co-crystallizing solvents or impurities containing oxygen atoms, these types of hydrogen bonds could also be observed.
Formation of Centrosymmetric and Chain-like Supramolecular Synthons
The directional nature of hydrogen bonds leads to the formation of recognizable patterns of intermolecular connectivity known as supramolecular synthons. For thiourea derivatives, two primary synthons are commonly observed:
Centrosymmetric Dimer Synthon: Molecules can pair up via N–H···S hydrogen bonds to form a cyclic, centrosymmetric R²₂(8) motif. This is a highly stable and frequently encountered arrangement.
Chain-like Synthon: Alternatively, molecules can link together in a head-to-tail fashion through N–H···S hydrogen bonds, forming one-dimensional chains that propagate throughout the crystal.
The preference for one synthon over the other, or the emergence of more complex networks, is influenced by the nature and size of the substituents on the thiourea core.
Role of Substituents in Directing Supramolecular Assembly
The ethyl and 4-methylphenyl groups in this compound play a crucial role in modulating the supramolecular architecture.
Steric Hindrance: The bulkiness of the substituents can influence which hydrogen bonding patterns are sterically feasible, potentially favoring chain formation over the more compact dimer motif.
Electronic Effects: The electron-donating nature of the methyl group on the phenyl ring can influence the charge distribution within the molecule, subtly affecting the strength of the hydrogen bonds.
Additional Interactions: As mentioned, the tolyl group introduces the possibility of C–H···π and π–π stacking interactions, adding further layers of complexity and stability to the crystal packing.
Hirshfeld Surface Analysis for Quantitative Interaction Assessment
A definitive understanding of the intermolecular interactions in the crystal structure of this compound would require Hirshfeld surface analysis. This powerful computational tool allows for the visualization and quantification of intermolecular contacts.
By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, one can:
Identify the specific atoms involved in hydrogen bonding and other close contacts.
Visualize the shape complementarity of interacting molecules.
Without experimental crystal structure data, a Hirshfeld surface analysis for this specific compound cannot be performed.
Principles of Self-Assembly in Condensed Phases
The formation of a crystalline solid from a solution or melt is a remarkable example of molecular self-assembly. The principles governing this process for this compound would be rooted in the thermodynamic drive to achieve the most stable arrangement. This involves an intricate balance of:
Enthalpic Contributions: The formation of strong hydrogen bonds and favorable van der Waals interactions releases energy and stabilizes the crystal lattice.
Entropic Considerations: The ordering of molecules into a crystal lattice is entropically unfavorable, but this is overcome by the enthalpic gains from intermolecular bonding.
The final crystal structure represents the global minimum in the free energy landscape under the specific conditions of crystallization. The competition and cooperation between different possible supramolecular synthons ultimately determine the final, self-assembled crystalline form.
Coordination Chemistry of 1 Ethyl 3 4 Methylphenyl Thiourea and Its Analogues
Ligand Properties and Coordination Modes (S-donor, N-donor, SN-bidentate)
1-Ethyl-3-(4-methylphenyl)thiourea, a disubstituted thiourea (B124793), possesses two nitrogen atoms and one sulfur atom, all of which have the potential to act as donor sites in the formation of metal complexes. The coordination behavior of thiourea and its derivatives is multifaceted, with the primary modes of coordination being through the sulfur atom (S-donor), one of the nitrogen atoms (N-donor), or as a bidentate ligand involving both sulfur and a nitrogen atom (SN-bidentate).
S-donor (Monodentate): The most common coordination mode for thiourea and its derivatives is through the sulfur atom. rsc.orgresearchgate.net This is attributed to the "soft" nature of the sulfur atom, which, according to the Hard and Soft Acids and Bases (HSAB) theory, preferentially binds to "soft" metal ions such as Ag(I), Au(I), Hg(II), Cd(II), and Cu(I). rsc.org In this mode, the ligand acts as a neutral monodentate species. The coordination through sulfur is often confirmed by spectroscopic data, particularly a shift in the ν(C=S) stretching frequency in the infrared (IR) spectrum.
N-donor (Monodentate): Coordination can also occur through one of the nitrogen atoms. This mode is less common for simple thioureas but can be influenced by the steric and electronic effects of the substituents on the nitrogen atoms. For this compound, the presence of an ethyl and a tolyl group might influence which nitrogen atom, if any, participates in coordination.
SN-bidentate (Chelating): In the presence of a base, the thiourea ligand can be deprotonated at one of the nitrogen atoms, leading to the formation of an anionic ligand that can coordinate to a metal ion in a bidentate fashion through both the sulfur and the deprotonated nitrogen atom. researchgate.net This chelation results in the formation of a stable four-membered ring structure. This mode is often observed with transition metals like Ni(II), Pd(II), and Pt(II). researchgate.net
The specific coordination mode adopted by this compound will depend on several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the stoichiometry of the reactants.
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes of thiourea derivatives is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, the reaction of N-Phenylmorpholine-4-carbothioamide (HPMCT), an analogue, with bivalent metal ions in a 2:1 molar ratio without a base affords monodentate S-coordinated complexes of the type [MCl2(κ¹S-HPMCT)2]. researchgate.net In contrast, reacting the same ligand and metal ions in the presence of a base like triethylamine (B128534) (Et3N) leads to the formation of bidentate SN-chelated complexes, [M(κ²S,N-PMCT)2]. researchgate.net A similar reactivity pattern would be expected for this compound.
The characterization of these complexes relies heavily on spectroscopic techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of thiourea ligands. Upon S-coordination, the ν(C=S) band is expected to shift to a lower frequency, while the ν(C-N) band may shift to a higher frequency, indicating an increase in the double bond character of the C-N bond. mdpi.com In the case of SN-bidentate chelation, the disappearance of the ν(N-H) stretching vibration and shifts in both ν(C=S) and ν(C-N) bands would be observed. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand environment upon complexation. In S-coordinated complexes, the ¹H NMR signal of the N-H protons is often shifted downfield compared to the free ligand. researchgate.net In the ¹³C NMR spectrum, the resonance of the C=S carbon is also typically shifted downfield, indicating a decrease in electron density at the thiocarbonyl carbon upon coordination to the metal. researchgate.net
The following table provides representative spectroscopic data for a related thiourea ligand and its metal complexes, illustrating the expected shifts upon coordination.
| Compound/Complex | ν(N-H) (cm⁻¹) | ν(C=S) (cm⁻¹) | δ(N-H) (ppm) | δ(C=S) (ppm) |
| N-Phenylmorpholine-4-carbothioamide (HPMCT) | 3176 | 707 | ~9.6 | ~180 |
| [PdCl₂(κ¹S-HPMCT)₂] | 3174-3336 | Shifted lower | ~10.3 | ~175-177 |
| [Ni(κ²S,N-PMCT)₂] | Absent | Shifted lower | Absent | Shifted |
Data extrapolated from studies on N-Phenylmorpholine-4-carbothioamide and its complexes. researchgate.net
Geometric Configurations and Stereochemistry of Metal Centers
The geometry of the metal center in thiourea complexes is dictated by the coordination number of the metal ion and the nature of the ligands. Based on studies of analogous complexes, several geometries can be anticipated for complexes of this compound:
Linear: Two-coordinate complexes, particularly with d¹⁰ metal ions like Ag(I) and Au(I), can adopt a linear geometry.
Trigonal Planar: Three-coordinate complexes, often observed for Cu(I), can exhibit a trigonal planar geometry. rsc.org
Tetrahedral: Four-coordinate complexes are common, especially for d¹⁰ metal ions like Zn(II), Cd(II), and Cu(I), and they typically adopt a tetrahedral geometry. ucsd.edu
Square Planar: Four-coordinate complexes of d⁸ metal ions such as Ni(II), Pd(II), and Pt(II) often exhibit a square planar geometry, particularly when strong-field ligands are involved. ucsd.edu For SN-bidentate complexes, cis and trans isomers are possible.
Octahedral: Six-coordinate complexes, commonly formed with transition metals like Co(II) and Ni(II), typically adopt an octahedral geometry. rsc.org
The stereochemistry of the complexes can be influenced by the substituents on the thiourea ligand. The ethyl and 4-methylphenyl groups in this compound can influence the packing of the molecules in the crystal lattice and may lead to the formation of specific stereoisomers.
Influence of Ligand-to-Metal Stoichiometry on Complex Formation
The stoichiometry of the ligand and metal starting materials plays a crucial role in determining the structure of the resulting complex.
1:1 Stoichiometry: Reactions with a 1:1 ligand-to-metal ratio can lead to the formation of polymeric complexes or simple adducts, depending on the metal and reaction conditions. For example, a 1:1 reaction of a thiourea derivative with CuCl has been shown to form a dimeric complex. ucsd.edu
2:1 Stoichiometry: A 2:1 ligand-to-metal ratio is commonly employed and often results in the formation of complexes with the general formula [ML₂X₂] (where M is a metal, L is the thiourea ligand, and X is an anion like a halide) or [ML₂]²⁺. researchgate.net For instance, reacting N,N'-substituted thioureas with Cu(II) perchlorate (B79767) in a 2:1 ratio often leads to the formation of [Cu(L)₂]⁺ complexes where the copper has been reduced to Cu(I). ucsd.edu
Higher Stoichiometries: In some cases, higher ligand-to-metal ratios can lead to complexes with higher coordination numbers, such as [M(L)₄]²⁺ or [M(L)₆]²⁺.
The final product is a result of a delicate balance between the coordination preferences of the metal ion, the steric bulk of the ligand, and the reaction conditions.
Redox Behavior and Electron Transfer Mechanisms in Metal Complexes
Thiourea and its derivatives can participate in redox reactions, both as the free ligand and when coordinated to a metal center. A notable characteristic of thiourea ligands is their ability to act as reducing agents, particularly towards Cu(II). It is well-documented that the reaction of thiourea derivatives with Cu(II) salts often results in the in-situ reduction of copper to Cu(I) and the formation of stable Cu(I) complexes. rsc.orgucsd.edu This reduction is driven by the high affinity of the soft sulfur donor for the soft Cu(I) ion. rsc.org
The redox behavior of the metal complexes themselves can be investigated using techniques like cyclic voltammetry. Studies on analogous thiourea complexes have revealed important information about their electron transfer properties.
Copper Complexes: Cyclic voltammetry of Cu(I) thiourea complexes often shows a quasi-reversible Cu(I)/Cu(II) redox couple. The potential of this couple can be influenced by the substituents on the thiourea ligand.
Nickel Complexes: Nickel(II) thiourea complexes can exhibit a Ni(II)/Ni(I) reduction process. rsc.org The redox potential of this couple can be tuned by the ligand environment.
Cobalt Complexes: The electron transfer mechanisms in cobalt-thiourea complexes have also been studied. For instance, the reduction of a Co(III)-thiourea complex by Cr(II) has been shown to proceed via an inner-sphere mechanism, where the thiourea ligand acts as a bridge for electron transfer. rsc.org In contrast, reduction by V(II) follows an outer-sphere mechanism. rsc.org
The following table summarizes representative redox potential data for metal complexes with thiourea and related ligands.
| Complex Type | Redox Couple | Potential (V vs. ref) | Mechanism |
| Cu(I)-Thiourea Analogue | Cu(I)/Cu(II) | Variable | Quasi-reversible |
| Ni(II)-Thiourea Analogue | Ni(II)/Ni(I) | ~ -0.35 to -1.73 | Irreversible Reduction |
| Co(III)-Thiourea Analogue | Co(III)/Co(II) | - | Inner/Outer Sphere |
Data are generalized from various studies on thiourea and its derivatives. rsc.org
Chemical Reactivity and Mechanistic Pathway Investigations
Intramolecular Rearrangements and Cyclization Reactions (e.g., Hugershoff Reaction)
N,N'-disubstituted thioureas, such as 1-Ethyl-3-(4-methylphenyl)thiourea, are valuable precursors for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. A notable example of such transformations is the Hugershoff reaction, which typically leads to the formation of 2-aminobenzothiazoles from N-arylthioureas.
The mechanism of the Hugershoff reaction and similar cyclizations generally involves the oxidation of the thiourea (B124793). This process is believed to proceed through the formation of a disulfide intermediate. Subsequent intramolecular electrophilic attack of one of the sulfur atoms onto the ortho-position of the p-tolyl ring, facilitated by the activating nature of the nitrogen atom, leads to the formation of a benzothiazole (B30560) ring system. The ethyl group in this compound would remain as a substituent on the exocyclic amino group of the resulting benzothiazole.
While specific studies on the Hugershoff reaction of this compound are not extensively documented, the cyclization of related N-aryl-N'-acylthioureas provides insight into this reactivity. For instance, the oxidation of N-aryl-N'-acetylthioureas can lead to the formation of 2-acetylamino-benzothiazole derivatives. researchgate.net This suggests that the p-tolyl group in this compound is susceptible to such intramolecular electrophilic cyclizations.
The general conditions for these reactions often involve an oxidizing agent and, in some cases, acidic or basic catalysts to promote the cyclization.
Table 1: Potential Intramolecular Cyclization of this compound
| Reaction Type | Reactant | Potential Product | General Conditions |
| Hugershoff-type Cyclization | This compound | 2-(Ethylamino)-6-methylbenzothiazole | Oxidizing agent (e.g., Br₂, SO₂Cl₂) |
Oxidation and Reduction Chemistry of the Thiourea Sulfur Atom
The sulfur atom in the thiourea moiety of this compound is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and reaction conditions.
Oxidation:
The oxidation of N,N'-disubstituted thioureas can yield several products. Mild oxidation, for instance with hydrogen peroxide, often leads to the formation of formamidine (B1211174) disulfides. More vigorous oxidation can convert the thiocarbonyl group (C=S) into a carbonyl group (C=O), transforming the thiourea into its corresponding urea (B33335), 1-Ethyl-3-(4-methylphenyl)urea.
The use of peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for the oxidation of thiocarbonyl compounds. organic-chemistry.orgfishersci.ca This reagent can oxidize the sulfur atom to form a sulfoxide (B87167) (S=O) or a sulfone (SO₂). In the case of this compound, this would lead to the formation of the corresponding S-oxide and S-dioxide derivatives. The oxidation of N-aryl-N'-acylthioureas has been shown to yield various products, including cyclic derivatives, depending on the reaction conditions. researchgate.net
Table 2: Potential Oxidation Products of this compound
| Oxidizing Agent | Potential Product(s) |
| Hydrogen Peroxide (mild) | Formamidine disulfide derivative |
| Hydrogen Peroxide (strong) / KMnO₄ | 1-Ethyl-3-(4-methylphenyl)urea |
| m-CPBA | This compound-S-oxide, this compound-S-dioxide |
Reduction:
The reduction of the thiourea group in this compound is less commonly explored than its oxidation. Strong reducing agents would be required to reduce the C=S bond. However, a common transformation involving the thiourea moiety is its use as a precursor for the synthesis of thiols. This process involves the S-alkylation of the thiourea with an alkyl halide to form an isothiouronium salt, which is then hydrolyzed to the corresponding thiol. While this is a reaction of the thiourea group, it is not a direct reduction of the C=S bond.
The reduction of C=N bonds using reagents like sodium borohydride (B1222165) (NaBH₄) is a well-established method. rsc.orgyoutube.com However, the direct reduction of the thiocarbonyl group of a thiourea to a methylene (B1212753) group (CH₂) is not a standard transformation and would likely require harsh conditions or specialized reagents.
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
The p-tolyl group in this compound is an aromatic ring that can undergo electrophilic substitution reactions. The directing effects of the substituents already present on the ring, namely the methyl group and the ethylthiourea (B145662) group, will govern the position of the incoming electrophile.
Electrophilic Aromatic Substitution:
The methyl group is an activating, ortho-, para-directing group due to its electron-donating inductive effect. The ethylthiourea group (-NH-C(=S)-NH-Et) is also generally considered to be ortho-, para-directing due to the lone pair of electrons on the nitrogen atom attached to the ring, which can be delocalized into the ring by resonance. This resonance effect outweighs the electron-withdrawing inductive effect of the thiocarbonyl group. Therefore, electrophilic substitution on the p-tolyl ring of this compound is expected to occur at the positions ortho to the methyl group (positions 3 and 5).
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. organic-chemistry.orgyoutube.combyjus.comyoutube.com For instance, a Friedel-Crafts acylation of this compound with an acyl chloride in the presence of a Lewis acid catalyst like AlCl₃ would be expected to yield the corresponding 3-acyl derivative.
Table 3: Predicted Products of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-Ethyl-3-(4-methyl-3-nitrophenyl)thiourea |
| Bromination | Br₂, FeBr₃ | 1-Ethyl-3-(3-bromo-4-methylphenyl)thiourea |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(3-Acyl-4-methylphenyl)-3-ethylthiourea |
Nucleophilic Aromatic Substitution:
Nucleophilic aromatic substitution (SNAAr) is less common for electron-rich aromatic rings like the p-tolyl group. This type of reaction typically requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. The p-tolyl ring in this compound, with its electron-donating methyl group, is not predisposed to SNAAr reactions under normal conditions.
Acid-Catalyzed Transformations and Isolation of Reaction Intermediates
The thiourea functionality in this compound can undergo transformations under acidic conditions. The nitrogen and sulfur atoms of the thiourea group are basic and can be protonated.
Protonation and Hydrolysis:
In the presence of a strong acid, the thiourea moiety can be protonated. The most likely site of protonation is the sulfur atom, due to the formation of a resonance-stabilized cation. This protonation can facilitate subsequent reactions, such as hydrolysis.
Acid-catalyzed hydrolysis of N,N'-disubstituted thioureas can lead to the cleavage of the C-N bonds. This process likely involves the initial protonation of the sulfur atom, making the thiocarbonyl carbon more electrophilic. Nucleophilic attack by water, followed by a series of proton transfers and bond cleavages, would lead to the formation of p-toluidine, ethylamine, and carbonyl sulfide (B99878) (which would further hydrolyze to carbon dioxide and hydrogen sulfide).
Isolation of Reaction Intermediates:
The intermediates in acid-catalyzed thiourea reactions are often transient and difficult to isolate. However, in some cases, stable intermediates can be observed or trapped. For example, the protonated thiourea, an isothiouronium species, is a key intermediate. In the hydrolysis of N,N'-disubstituted thioureas, formamidinium ions have been proposed as intermediates. These are resonance-stabilized cations that are formed upon the departure of a thiol-containing leaving group.
Table 4: Potential Acid-Catalyzed Transformation of this compound
| Reaction | Reagents | Key Intermediate(s) | Final Products |
| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Protonated thiourea, Formamidinium ion | p-Toluidine, Ethylamine, CO₂, H₂S |
Advanced Non Biological Applications
Development of Chemosensors and Optical Probes
The design and synthesis of chemosensors for the selective and sensitive detection of various analytes is a burgeoning field of research. Thiourea (B124793) derivatives, including 1-Ethyl-3-(4-methylphenyl)thiourea, have emerged as versatile platforms for the development of such sensors due to their ability to bind with specific ions and molecules, resulting in a measurable signal.
The thiourea moiety is known to be an excellent chelating agent for heavy and transition metal ions. The soft sulfur atom and the two nitrogen atoms can act as binding sites, leading to the formation of stable complexes with metal ions. This interaction can be harnessed for the colorimetric or fluorometric detection of these ions.
Research has demonstrated that a series of N-ethyl-N'-aryl thiourea compounds can act as effective naked-eye sensors for mercury (Hg²⁺) and silver (Ag⁺) ions. orientjchem.org The interaction of these metal ions with the thiourea group induces a color change that is easily perceptible. While a specific study on this compound for this exact purpose is not extensively documented, its structural similarity to the compounds studied suggests a high potential for similar applications. The presence of the electron-donating methyl group on the phenyl ring could further modulate the electronic properties of the thiourea group, potentially enhancing its sensitivity and selectivity towards specific metal ions.
Furthermore, thiourea-based fluorescent chemosensors have been developed for the detection of other divalent metal ions such as zinc (Zn²⁺) and cadmium (Cd²⁺). uzh.ch These sensors often incorporate a fluorophore unit, and the binding of the metal ion to the thiourea group modulates the fluorescence output of the molecule. Given the structural framework of this compound, it could be readily functionalized with a suitable fluorophore to create a turn-on or turn-off fluorescent sensor for Cd²⁺ and other environmentally and biologically relevant metal ions.
Table 1: Potential Metal Ion Detection by Thiourea Derivatives
| Metal Ion | Typical Detection Method | Observed Change | Relevant Research on Analogues |
|---|---|---|---|
| Hg²⁺ | Naked-eye colorimetric | Color change | Ethyl thiourea derivatives orientjchem.org |
| Ag⁺ | Naked-eye colorimetric | Color change | Ethyl thiourea derivatives orientjchem.org |
| Cd²⁺ | Fluorescent | Fluorescence quenching or enhancement | Thiourea-naphthalimide conjugates uzh.ch |
The detection of volatile organic compounds (VOCs) is crucial for environmental monitoring, industrial safety, and medical diagnostics. While the application of this compound for VOC sensing is a less explored area, the fundamental principles of chemosensing suggest its potential. The hydrogen-bonding capabilities of the N-H protons in the thiourea group, combined with the potential for weak interactions with the aromatic ring, could allow for the selective binding of certain VOCs.
The development of sensor arrays, often referred to as "electronic noses," utilizes multiple sensors with varying selectivities to create a unique response pattern for each VOC. nih.gov this compound could serve as a component in such an array. For instance, its incorporation into a polymer matrix or as a coating on a transducer could lead to a sensor that responds to specific classes of VOCs, such as alcohols or aromatic compounds, through changes in its electrical or optical properties. Further research is required to explore and validate the efficacy of this compound in VOC detection.
The sensing mechanism of thiourea-based chemosensors is primarily governed by the interaction between the analyte and the thiourea moiety. In the case of metal ion detection, the sulfur and nitrogen atoms of the thiourea group coordinate with the metal ion. This coordination alters the electronic properties of the sensor molecule, leading to a change in its absorption or emission spectrum.
For fluorescent chemosensors, a common signal transduction mechanism is Photo-Induced Electron Transfer (PET). In a typical PET sensor, the thiourea group acts as an electron donor (receptor) and is linked to a fluorophore (signaling unit). In the absence of the target analyte, the excited state of the fluorophore is quenched by the electron-rich thiourea group through PET, resulting in low fluorescence. Upon binding of a metal ion to the thiourea group, the lone pair of electrons on the sulfur and nitrogen atoms are engaged in coordination, which lowers the energy of the highest occupied molecular orbital (HOMO) of the receptor. This increased energy gap between the receptor and the fluorophore inhibits the PET process, leading to a "turn-on" of fluorescence. This mechanism allows for highly sensitive detection of the target analyte.
Catalytic Activity in Organic Synthesis (Organocatalysis)
In recent years, organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. Thiourea derivatives have been successfully employed as highly effective organocatalysts, primarily functioning as hydrogen-bond donors.
This compound possesses the key structural features of a thiourea organocatalyst. The two N-H protons can form a bidentate hydrogen-bonding interaction with a substrate, thereby activating it towards nucleophilic attack. This mode of activation is particularly effective for reactions involving carbonyl compounds, imines, and nitroalkenes.
The catalytic activity of thioureas is attributed to their ability to act as Brønsted acids or through hydrogen bonding to activate electrophiles. nih.gov By bringing the reacting partners into close proximity and lowering the activation energy of the reaction, these catalysts can accelerate a wide range of organic transformations, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. While specific catalytic applications of this compound have not been extensively reported, its structural analogues have shown significant promise. For example, chiral thiourea derivatives have been used to catalyze asymmetric reactions with high enantioselectivity. nih.gov The straightforward synthesis of this compound and the ease with which its structure can be modified make it an attractive candidate for the development of new and efficient organocatalysts.
Materials Science Applications
The unique molecular structure of this compound also lends itself to applications in materials science, particularly in the field of non-linear optics.
Non-linear optical (NLO) materials are capable of altering the properties of light that passes through them and are essential components in technologies such as optical data storage, telecommunications, and laser frequency modulation. nih.gov Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials.
The NLO response of thiourea derivatives arises from the intramolecular charge transfer (ICT) from the electron-donating groups to the electron-accepting groups within the molecule, facilitated by a π-conjugated system. In this compound, the thiocarbonyl group (C=S) can act as an electron-accepting moiety, while the nitrogen atoms and the p-tolyl group can function as electron donors. The presence of the π-system of the phenyl ring allows for efficient charge delocalization, which is a key requirement for a significant NLO response.
Theoretical studies on similar organic molecules have shown that the magnitude of the NLO properties is highly dependent on the molecular geometry and the nature of the donor and acceptor groups. medmedchem.com The specific arrangement of the ethyl and 4-methylphenyl groups in this compound will influence its crystal packing and, consequently, its bulk NLO properties. While experimental data on the NLO properties of this specific compound are scarce, the general structural features suggest that it could exhibit a notable NLO response, making it a candidate for further investigation in the development of new NLO materials.
Integration as Components in Polymer Systems
Thiourea and its derivatives are recognized for their utility in polymer chemistry, primarily due to the reactive nature of the thiocarbonyl group and the associated nitrogen atoms. researchgate.netanalis.com.my These compounds can function as crucial components in polymerization processes, particularly as organocatalysts and as part of redox initiation systems. researchgate.netmdpi.com
Thiourea derivatives are capable of acting as hydrogen-bond donors, which allows them to catalyze ring-opening polymerization (ROP) of cyclic esters like lactide, producing well-defined polymers. researchgate.net This catalytic activity is mediated by the dual hydrogen bond donor capacity of the N-H groups in the thiourea backbone, which can activate monomers. researchgate.net
Furthermore, thiourea compounds have been investigated as highly effective reducing agents in two-component redox initiator systems, often used for the curing of methacrylate-based materials such as those in dental composites. mdpi.com In these systems, which typically include a peroxide and a copper salt catalyst, the thiourea derivative plays a dual role. It acts as a reducing agent to generate radicals and initiate polymerization, and also as a ligand that complexes with the copper catalyst, thereby modulating the curing kinetics and efficiency of the polymerization process. mdpi.com While direct studies on this compound in these systems are not extensively documented, its structural similarity to other effective thioureas suggests its potential for similar applications. The nature of the substituents on the nitrogen atoms is known to influence the reactivity and efficiency of the redox system. mdpi.com
Research into various thiourea structures has shown their impact on the properties of the resulting polymers. The selection of specific thiourea derivatives allows for the tuning of curing times and mechanical properties like flexural strength and modulus in the final polymer product. mdpi.com
Table 1: Investigated Thiourea Derivatives in Redox Initiator Systems for Methacrylate (B99206) Polymerization
| Compound Name | Role in Polymerization | Key Finding |
|---|---|---|
| Acylthioureas | Reducing Agent | Commonly used in dental materials to initiate redox polymerization in conjunction with peroxides and copper salts. mdpi.com |
| 1,3-Diisopropyl-2-thiourea | Reducing Agent & Ligand | Investigated for impact on polymerization kinetics and mechanical properties of methacrylate materials. acs.org |
| 1-Phenyl-2-thiourea | Reducing Agent & Ligand | Studied for its role in redox initiation systems, influencing curing efficiency. mdpi.comacs.org |
Role as Corrosion Inhibitors
The application of thiourea derivatives as corrosion inhibitors is a well-established field, particularly for protecting metals like steel, aluminum, and copper in aggressive acidic or alkaline environments. jmaterenvironsci.comscispace.comresearchgate.net The effectiveness of these organic compounds stems from their ability to adsorb onto the metal surface, creating a protective barrier that impedes the electrochemical reactions responsible for corrosion. analis.com.myresearchgate.net
The inhibitive action of this compound can be inferred from the known mechanisms of its chemical class. The molecule contains sulfur and nitrogen atoms, which possess lone pairs of electrons. scispace.comresearchgate.net These electrons can be shared with the vacant d-orbitals of metal atoms, forming a coordinate covalent bond and facilitating strong adsorption onto the metal surface. researchgate.net Additionally, the presence of the aromatic (tolyl) ring can enhance adsorption through π-electron interactions with the metal. acs.org
This adsorption process blocks the active sites on the metal where corrosion would typically occur. analis.com.myjmaterenvironsci.com Studies on closely related compounds, such as phenyl thiourea (PTU) and ditolyl thiourea (DTTU), have demonstrated their high inhibition efficiency (IE) for mild steel in acidic solutions like hydrochloric acid and formic acid. acs.orgjmaterenvironsci.comresearchgate.net The performance of these inhibitors is dependent on several factors, including their concentration, the temperature, and the specific corrosive medium. acs.orgjmaterenvironsci.com Generally, the inhibition efficiency increases with higher concentrations of the thiourea derivative. researchgate.netmaterials.international
Potentiodynamic polarization studies reveal that many thiourea derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. jmaterenvironsci.com The adsorption of these compounds on steel surfaces has been found to follow established models like the Langmuir and Temkin adsorption isotherms, often indicating a strong, chemical-based adsorption (chemisorption). acs.orgjmaterenvironsci.com
Table 2: Research Findings on Corrosion Inhibition by Thiourea Derivatives
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Key Finding |
|---|---|---|---|---|
| 1-Phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | 98.96 | Performance is superior to 1,3-diisopropyl-2-thiourea due to the presence of the benzene (B151609) ring, indicating chemisorption. acs.org |
| Ditoyl thiourea (DTTU) | Mild Steel | 20% Formic Acid | >90 | Showed very good inhibition efficiency; acts as a mixed-type inhibitor. jmaterenvironsci.com |
| N-(6-methylpyridin-2-ylcarbamothioyl)benzamide | Carbon Steel | 1.0 M HCl | ~100 | The methyl group enhanced inhibitory efficiency compared to the non-methylated analogue. researchgate.net |
| Phenyl thiourea (PTU) | Aluminum | 0.3 M NaOH | ~75 | Inhibition efficiency was found to decrease with increasing NaOH concentration. researchgate.net |
Future Research Directions and Unexplored Avenues
Elucidation of Novel Synthetic Pathways and Derivatization Strategies
The synthesis of 1-Ethyl-3-(4-methylphenyl)thiourea is typically achieved through the reaction of ethyl isothiocyanate with 4-methylaniline. scispace.com However, future research could explore more efficient, sustainable, and scalable synthetic methodologies. The development of green synthetic routes, perhaps utilizing alternative solvents or catalysts, would be a significant advancement. researchgate.net For instance, the use of phase-transfer catalysts has shown promise in improving the yields of related acylthiourea derivatives. mdpi.com
Furthermore, the derivatization of this compound presents a vast and largely unexplored area. Introducing various functional groups onto the ethyl or p-tolyl moieties could lead to a library of new compounds with tailored properties. These derivatives could be designed to enhance specific characteristics such as solubility, thermal stability, or coordinating ability with metal ions. The synthesis of novel urea (B33335) and thiourea (B124793) derivatives from related starting materials has already demonstrated the potential for generating compounds with diverse applications. researchgate.net
Comprehensive Structure-Property Relationship Studies in Non-Biological Contexts
A thorough understanding of the relationship between the molecular structure of this compound and its macroscopic properties is crucial for its application in materials science. While the fundamental structure is known, detailed investigations into how subtle structural modifications influence its physical and chemical characteristics in non-biological systems are lacking. ontosight.ai
Future studies should systematically investigate the impact of substituent effects on properties such as crystallinity, melting point, and solubility. For example, comparing the properties of this compound with its isomers or with analogs containing different alkyl or aryl groups would provide valuable insights. The flexibility of the C-N bond in symmetrically substituted thioureas is known to lead to polymorphism, which can affect the stability and applicability of the compound. usm.my Understanding these relationships will enable the rational design of new thiourea-based materials with desired performance characteristics.
Predictive Modeling and Computational Design for Tailored Functionality
Computational modeling and density functional theory (DFT) calculations are powerful tools for predicting the properties and behavior of molecules, offering a way to streamline the design of new materials. researchgate.netumn.edu For this compound, computational studies could be employed to predict its electronic structure, vibrational frequencies, and reactivity. researchgate.net
Future research should focus on developing accurate computational models to predict how structural modifications will affect the compound's properties. This predictive capability would accelerate the discovery of new derivatives with tailored functionalities for specific applications. For example, modeling could help in designing derivatives with optimal electronic properties for use in sensors or with specific binding affinities for metal ions in extraction processes. Physics-based computational modeling can be applied to predict the impact of specific mutations on protein stability and binding affinity, a concept that can be adapted to material design. youtube.com
Expansion of the Non-Biological Application Spectrum in Advanced Materials
While thiourea derivatives have found numerous applications in biological contexts, their potential in advanced materials science is an area ripe for exploration. rsc.orgresearchgate.net The unique properties of the thiourea moiety, including its ability to coordinate with metal ions and participate in hydrogen bonding, make this compound a promising candidate for various material applications. wikipedia.orgnih.gov
Potential non-biological applications that warrant investigation include:
Corrosion Inhibitors: Thiourea and its derivatives are known to be effective corrosion inhibitors for various metals. Research could focus on evaluating the efficacy of this compound in protecting different metal surfaces under various corrosive environments.
Metal Ion Sensors: The sulfur and nitrogen atoms in the thiourea group can act as binding sites for metal ions. nih.gov This suggests that this compound could be developed as a selective and sensitive chemical sensor for detecting specific metal ions. Some ethyl thiourea compounds have already shown potential as naked-eye sensors for mercury and silver ions. scispace.com
Precursors for Nanomaterials: Thiourea can serve as a sulfur source in the synthesis of metal sulfide (B99878) nanoparticles. wikipedia.org Future work could explore the use of this compound as a precursor for the synthesis of novel nanomaterials with interesting optical and electronic properties.
Organocatalysts: Thiourea derivatives have emerged as effective organocatalysts in various organic reactions. rsc.org Investigating the catalytic activity of this compound in different chemical transformations could open up new synthetic methodologies.
Fundamental Mechanistic Understanding of Thiourea Reactivity in Diverse Chemical Environments
A deeper understanding of the fundamental reaction mechanisms of this compound in various chemical environments is essential for controlling its reactivity and designing new applications. Mechanistic studies can reveal the role of the thiourea group as a nucleophile, its behavior in acidic or basic media, and its thermal decomposition pathways. rsc.orgresearchgate.net
Future research should employ a combination of experimental techniques (such as kinetics studies and spectroscopic analysis) and computational methods to elucidate the reaction mechanisms of this compound. acs.org For instance, investigating its reaction with different electrophiles and nucleophiles would provide a clearer picture of its reactivity profile. researchgate.net Understanding the thermal decomposition products and pathways is also crucial for its application in high-temperature processes. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
